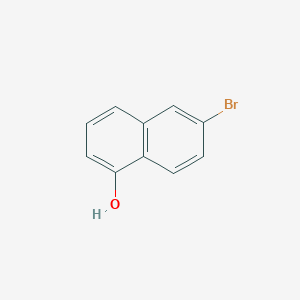

6-Bromo-1-hydroxynaphthalene

Description

Significance of Naphthalene (B1677914) Scaffolds in Organic Synthesis and Materials Science

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in chemistry. ijrpr.com Its aromatic character provides exceptional stability, while its structure allows for diverse functionalization, making it a versatile platform in medicinal chemistry and materials science. researchgate.netijrpr.com Naphthalene derivatives are integral to the development of numerous pharmaceuticals, including the nonsteroidal anti-inflammatory drug (NSAID) Naproxen. ijrpr.comepo.org

In materials science, the rigid, planar structure of the naphthalene core is exploited in the creation of organic semiconductors, dyes, and polymers. researchgate.net The ability to form π-π stacking interactions is crucial for charge transport in electronic devices. scbt.com Consequently, naphthalene-based compounds are actively researched for their potential in electronics and energy storage applications. ijrpr.com

Overview of Halogenation Strategies in Naphthalene Functionalization

The introduction of halogen atoms onto a naphthalene core is a key step in synthesizing more complex derivatives. ijrpr.com Halogenation can be achieved through various methods, with electrophilic aromatic substitution being a common strategy. ijrpr.com For instance, reacting naphthalene with bromine (Br₂) or chlorine (Cl₂) can yield various halogenated products. ijrpr.com

Modern synthetic chemistry focuses on achieving high regioselectivity—the ability to control precisely where the halogen atom attaches to the naphthalene ring. This control is crucial for building specific molecular architectures. The choice of reagents and reaction conditions, such as the solvent and temperature, plays a significant role in determining the outcome of the halogenation reaction. orgsyn.org The resulting aryl halides are highly versatile building blocks, as the carbon-halogen bond can participate in numerous subsequent reactions, such as cross-coupling and substitution reactions. researchgate.net

Contextualizing 6-Bromo-1-hydroxynaphthalene within the Broader Class of Brominated Hydroxynaphthalenes

Brominated hydroxynaphthalenes, often referred to as bromonaphthols, are a subclass of halogenated naphthalenes characterized by the presence of both a bromine atom and a hydroxyl (-OH) group on the naphthalene framework. These compounds are valuable intermediates in organic synthesis. ontosight.aiorgsyn.org

The synthesis of specific bromonaphthol isomers often involves a multi-step process. A common route to 6-bromo-2-naphthol (B32079), for example, begins with the bromination of β-naphthol (2-naphthol) to produce 1,6-dibromo-2-naphthol. epo.orgorgsyn.orggoogle.com This intermediate is then subjected to a dehalogenation reaction, where one of the bromine atoms is selectively removed, typically using metallic tin or stannous chloride, to yield the final product. epo.orgorgsyn.org

This compound belongs to this important class of chemical building blocks. As an isomer of 6-bromo-2-naphthol, it features the hydroxyl group at the '1' or alpha position of the naphthalene ring. This structural arrangement influences its chemical properties and reactivity. It serves as a precursor in the synthesis of more complex molecules, such as specialized materials for electronics. rsc.org For instance, this compound has been utilized as a starting material in the synthesis of novel hole-transporting materials for use in perovskite solar cells, highlighting its relevance in advanced materials research. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91270-68-7 | ambeed.com |

| Molecular Formula | C₁₀H₇BrO | ambeed.com |

| Molecular Weight | 223.07 g/mol | ambeed.com |

| SMILES Code | OC1=CC=CC2=C1C=CC(Br)=C2 | ambeed.com |

| InChI Key | FSUYQOYAPVYVHS-UHFFFAOYSA-N | ambeed.com |

| Topological Polar Surface Area | 20.23 Ų | ambeed.com |

| Hydrogen Bond Donors | 1 | ambeed.com |

| Hydrogen Bond Acceptors | 1 | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYQOYAPVYVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80528858 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91270-68-7 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of 6 Bromo 1 Hydroxynaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. researchgate.net In the case of 6-bromo-1-hydroxynaphthalene, the outcome of such reactions is dictated by the combined electronic and steric influences of the hydroxyl and bromine substituents.

Directing Effects of Hydroxyl and Bromine Substituents

The hydroxyl group is a powerful activating group and a strong ortho-, para-director in electrophilic aromatic substitution reactions. pressbooks.pub This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. pressbooks.publibretexts.org This donation of electrons is most effective at the positions ortho and para to the hydroxyl group. For 1-naphthol, these positions are 2 and 4. chemguideforcie.co.uk

Conversely, the bromine atom is a deactivating group, meaning it slows down the rate of electrophilic substitution compared to unsubstituted benzene (B151609). pressbooks.pub This deactivation stems from its electron-withdrawing inductive effect. However, like the hydroxyl group, bromine is also an ortho-, para-director because its lone pair electrons can participate in resonance, which helps to stabilize the arenium ion intermediate at these positions. pressbooks.publibretexts.org

In this compound, the powerful activating and directing effect of the hydroxyl group at position 1 dominates. Therefore, electrophilic substitution is expected to occur primarily at the 2- and 4-positions, which are ortho and para to the hydroxyl group, respectively. The bromine at the 6-position has a lesser influence on the regioselectivity of the reaction on the first ring. For instance, in the bromination of 1-naphthol, substitution occurs readily at the 2- and 4-positions without the need for a catalyst. chemguideforcie.co.uk

Halogen Dance and Rearrangement Reactions

The "halogen dance" is a fascinating rearrangement reaction where a halogen substituent migrates to a different position on an aromatic ring, typically under basic conditions. wikipedia.orgchemeurope.com This reaction proceeds through a series of deprotonation and halogenation steps, driven by the formation of a more stable aryl anion intermediate. wikipedia.org While the halogen dance is well-documented for various aromatic and heteroaromatic systems, its specific occurrence and mechanism for this compound are not extensively reported in the readily available literature. However, the general principles suggest that under strongly basic conditions, deprotonation of the naphthalene ring could potentially initiate such a rearrangement.

In a related context, acid-induced halogen migrations have also been observed. For example, the steric repulsion between peri-bromo groups in 1,8-dibromonaphthalene (B102958) can facilitate a 1,2-bromine migration upon treatment with a strong acid. wikipedia.org Given the substitution pattern of this compound, a similar sterically driven rearrangement is less likely.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 6-position of this compound is a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org The bromo-naphthalene scaffold is a common substrate in these reactions. nih.gov

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound. For a bromo-naphthalene derivative, a typical Suzuki-Miyaura coupling might involve reacting it with a phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base to form a biaryl product.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. iitk.ac.inorganic-chemistry.org This reaction is a versatile method for creating substituted alkenes. rsc.org The general mechanism involves oxidative addition of the aryl halide to a palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, and it is a cornerstone for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.orgresearchgate.netmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron compound | C-C | Pd(PPh₃)₄, Base |

| Heck | Alkene | C-C | Pd(OAc)₂, Base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

Buchwald-Hartwig Amination and Ullmann-Type Coupling Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly effective method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgacs.orgnih.gov The reaction has a broad substrate scope and is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. acs.orgnih.gov The catalytic cycle generally involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org There is potential for improving the synthesis of related amino-naphthalenes by transitioning to catalytic amination methods like the Buchwald-Hartwig reaction. vulcanchem.com

Ullmann-Type Coupling Reactions: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. acs.org More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, including amines and alcohols, to form C-N and C-O bonds, respectively. acs.orgorganic-chemistry.org While often requiring harsh conditions, modern developments have led to milder and more efficient protocols. organic-chemistry.org For instance, the amination of 2-bromo-6-hydroxynaphthalene has been reported using sodium azide (B81097) and a copper catalyst. researchgate.net

Synthesis of Ethers and Thioethers from this compound

The hydroxyl group at the 1-position and the bromine at the 6-position both offer handles for the synthesis of ethers and thioethers.

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. The synthesis of thioethers often involves the reaction of a thiol with an alcohol or an alkyl halide. jmaterenvironsci.comgoogle.com Dehydrative thioetherification, the reaction of an alcohol with a thiol, is an atom-economical method for thioether synthesis. chemrevlett.com While traditional methods often require harsh acidic conditions, transition-metal-catalyzed versions have been developed that proceed under milder conditions. chemrevlett.com

Reactions Involving the Hydroxyl Group

The hydroxyl group is a key functional moiety in this compound, directing much of its reactivity. It can act as a nucleophile, a proton donor, and a directing group in electrophilic substitutions.

The phenolic hydroxyl group of this compound can undergo classic esterification and etherification reactions. While specific studies detailing these reactions on this compound are not extensively documented, the reactivity can be inferred from analogous transformations of closely related bromonaphthols.

Esterification: The conversion of the hydroxyl group to an ester is a common transformation. For instance, the related compound 6-bromo-2-naphthol (B32079) is readily acetylated to form 6-bromo-2-naphthyl acetate (B1210297). This reaction typically involves reacting the naphthol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine) or an acid catalyst. google.com

Etherification: The synthesis of ethers from bromonaphthols is also a well-established process. The hydroxyl group can be alkylated to form ethers. Research on the one-pot double arylation of naphthols using diaryliodonium(III) salts demonstrates the formation of a phenoxy ether. In a reaction involving 6-bromonaphthalen-2-ol and diphenyliodonium (B167342) triflate, the product 6-bromo-2-phenoxy-1-phenylnaphthalene was formed, indicating reactivity at both the hydroxyl group (etherification) and the C1 position. frontiersin.org A similar reaction using the isomer 4-bromonaphthalen-1-ol (B1268390) yielded the corresponding 4-bromo-1-phenoxy-2-phenylnaphthalene, suggesting the hydroxyl group of this compound would participate in similar etherification reactions. frontiersin.org

Palladium-catalyzed carboetherification reactions have also been used to synthesize chromans from various phenols, demonstrating a pathway for ether formation, although this specific reaction has not been reported for this compound. rsc.org

Table 1: Representative Etherification Reactions of Bromonaphthols This table includes data for isomers to illustrate the expected reactivity.

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Bromonaphthalen-2-ol | Diphenyliodonium triflate, TEMPO, K₃PO₄ | 6-Bromo-2-phenoxy-1-phenylnaphthalene | 62% | frontiersin.org |

| 4-Bromonaphthalen-1-ol | Diphenyliodonium triflate, TEMPO, K₃PO₄ | 4-Bromo-1-phenoxy-2-phenylnaphthalene | 56% | frontiersin.org |

The oxidation of the hydroxynaphthalene core can lead to the formation of naphthoquinones, which are important structural motifs in many biologically active compounds. The hydroxyl group of 7-bromonaphthalen-1-ol, an isomer of the title compound, can be oxidized to yield the corresponding carbonyl compound.

The oxidation of dihydroxy- or aminohydroxynaphthalenes is a common route to naphthoquinones. For example, 2,5,8-tribromonaphthalene-1,4-diol can be oxidized with pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to produce 2,5,8-tribromo-1,4-naphthoquinone in high yield. researchgate.net While not a direct oxidation of this compound, this demonstrates the feasibility of oxidizing a brominated hydroxynaphthalene system to a quinone. The direct oxidation of this compound would be expected to yield 6-bromo-1,4-naphthoquinone, a potentially valuable synthetic intermediate.

Table 2: Oxidation of a Related Brominated Naphthol Derivative

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5,8-Tribromonaphthalene-1,4-diol | Pyridinium chlorochromate (PCC) | 2,5,8-Tribromo-1,4-naphthoquinone | 81% | researchgate.net |

Esterification and Etherification Reactions

Cycloaddition and Condensation Reactions Utilizing this compound as a Building Block

The naphthalene ring system can participate as a component in cycloaddition reactions, most notably the Diels-Alder reaction, to construct polycyclic structures. wikipedia.orglibretexts.org In such reactions, part of the naphthalene system can act as the diene. For instance, the related compound 6-bromo-2-naphthol has been shown to react with maleic anhydride in a Diels-Alder reaction. chemchart.com While the aromaticity of the naphthalene ring reduces its reactivity compared to a non-aromatic diene, the reaction can proceed under appropriate conditions, typically requiring heat. mnstate.edu

Condensation reactions are also a key application for hydroxynaphthalenes. The Betti's condensation reaction, a one-pot reaction between a naphthol, an aldehyde, and ammonia, has been reported for 6-bromo-2-naphthol to prepare complex aminomethylated derivatives. researchgate.netresearchgate.net Similarly, the condensation of α-cyanocinnamonitriles with 6-bromo-2-naphthol is a known route to naphthopyran derivatives. Although these examples utilize the 2-ol isomer, they highlight the potential for this compound to serve as a nucleophilic component in various condensation reactions to build heterocyclic frameworks.

A Michael addition/cyclization cascade has been reported between various naphthols and α,β-unsaturated carbonyl compounds. For example, 6-bromonaphthalen-2-ol reacts with (E)-6-((tert-butyldimethylsilyl)oxy)hex-3-en-2-one in the presence of potassium carbonate to form a naphthopyran derivative. mdpi.com

Chelation and Complexation Properties of this compound

Chelation involves the bonding of a ligand to a central metal ion at two or more points to form a ring structure. wikipedia.org Hydroxynaphthalenes and their derivatives are known to act as ligands for various metal ions. The hydroxyl group, often in conjunction with another nearby donor atom, can coordinate to a metal center.

While specific studies on the chelation properties of this compound are limited, research on related structures provides significant insight. Schiff bases derived from 6-bromonaphthalen-2-ol have been synthesized and their complexes with transition metals like Co(II), Ni(II), and Cu(II) have been characterized. researchgate.net In these cases, the ligand typically coordinates to the metal ion through the phenolic oxygen and the imine nitrogen, acting as a bidentate chelate. researchgate.net

Azo dyes derived from 6-bromo-2-naphthol also form stable complexes with metal ions. For example, a ligand synthesized from 6-bromo-2-naphthol and a diazotized benzothiazole (B30560) derivative was shown to form complexes with Co(II), Ni(II), and Cu(II). alkafeel.edu.iq The resulting complexes often exhibit octahedral or square pyramidal geometries. The formation of these stable metal chelates is driven by the chelate effect, where the multidentate ligand forms a more stable complex than analogous monodentate ligands. wikipedia.org The electronic properties and lipophilicity of the metal complexes are significantly altered compared to the free ligand, which is a key principle in the design of metal-based catalysts and materials.

The reaction between 6-bromo-1,2-naphthoquinone (an oxidation product of a dihydroxynaphthalene) and bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) highlights the ability of the quinone system to participate in complex formation and subsequent reactions. researchgate.net This suggests that derivatives of this compound have rich coordination chemistry.

Applications of 6 Bromo 1 Hydroxynaphthalene in Advanced Materials and Functional Molecules

Precursor for Polymeric Materials and Organic Semiconductors

The rigid, planar structure of the naphthalene (B1677914) system is a desirable characteristic for organic electronic materials, as it can promote the necessary intermolecular interactions for efficient charge transport. The introduction of a bromine atom, as in 6-bromo-1-hydroxynaphthalene, provides a key reactive handle for synthesizing more complex, conjugated structures used in organic semiconductors. chemscene.com These materials are integral to the development of next-generation electronic devices. sigmaaldrich.com

Brominated naphthol derivatives are utilized as building blocks for organic semiconductors in devices like flexible OLED displays. pmarketresearch.com The compound serves as a precursor in the synthesis of more complex molecules that form the emissive or charge-transporting layers within an OLED stack. pmarketresearch.comscribd.com The inherent properties of the bromonaphthol core contribute to the final performance of the OLED components. For example, the synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, which are high-performance organic semiconductors, can start from brominated naphthalene precursors. acs.org These materials are noted for their high field-effect mobility, a critical parameter for display technologies. acs.org

The performance of organic electronic devices is highly dependent on the efficiency of charge transport layers, which facilitate the movement of electrons and holes. ossila.com The planar structure of brominated naphthols is advantageous as it facilitates π-π stacking between molecules. pmarketresearch.com This ordered stacking creates pathways for charges to move, thereby improving charge mobility. pmarketresearch.commpg.de

Display manufacturers have incorporated brominated naphthol derivatives to create electron transport layers that demonstrate significantly higher luminous efficiency compared to standard materials. pmarketresearch.com Research into related chiral dibromo-binaphthol compounds has shown the formation of vacuum-deposited thin films with measurable hole mobility, indicating their potential in charge transport applications. vulcanchem.com The ability to create well-ordered, planar structures is a key research focus for enhancing the performance of organic field-effect transistors (OFETs) and other semiconductor devices. rsc.org

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Luminous Efficiency | Electron transport layers from brominated naphthol derivatives show 15-18% higher efficiency. | Improves the brightness and energy consumption of OLED displays. | pmarketresearch.com |

| Hole Mobility | Vacuum-deposited thin films of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol exhibit a hole mobility of 2.3 × 10⁻² cm²/V·s. | Demonstrates potential for use in hole transport layers (HTLs) for efficient device operation. | vulcanchem.com |

| Molecular Structure | The planar structure of brominated naphthols facilitates π-π stacking. | Enhances intermolecular electronic coupling, leading to improved charge mobility. | pmarketresearch.com |

Development of Organic Light-Emitting Diode (OLED) Components

Building Block for High-Performance Dyes and Pigments

In the dye and pigment industry, this compound and its isomers serve as key intermediates for producing high-performance colorants. pmarketresearch.com The electron-deficient nature of the brominated aromatic ring is leveraged to create dyes with specific, desirable properties, particularly concerning durability and stability. pmarketresearch.com

This compound is a precursor for brominated azo dyes. researchgate.netresearchgate.net Azo dyes are a major class of colorants synthesized through the coupling of a diazonium component with an electron-rich coupling agent, such as a naphthol derivative. scienceworldjournal.org The incorporation of bromine atoms into the dye's molecular structure is a known strategy for improving its stability against degradation from UV light. scienceworldjournal.orgchimia.ch This enhanced stability, or lightfastness, is a critical property for colorants used in applications with high exposure to sunlight. chimia.chresearchgate.net Studies on various dye structures show that the presence of a bromo substituent can significantly improve photo-stability. scienceworldjournal.org For instance, brominated naphthol-based azo dyes can achieve a superior lightfastness rating of Grade 6-7 on the Blue Wool Scale. pmarketresearch.com

The high lightfastness and durability of dyes derived from brominated naphthols make them suitable for demanding applications like automotive coatings and technical textiles. pmarketresearch.comwikipedia.org Automotive coatings require pigments that can withstand prolonged sun exposure without significant fading. google.comdokumen.pub A 2022 study highlighted that certain brominated naphthol-based dyes retained 92% of their color after 1,000 hours of UV exposure, significantly outperforming conventional alternatives. pmarketresearch.com

Technical textiles, which are materials valued for their functional properties over aesthetic ones, also benefit from these durable dyes. mdpi.comidu.ac.id Applications can include outdoor apparel, upholstery, and other materials where color retention is a key performance indicator. pmarketresearch.com The synthesis of azoic dyes from precursors like 6-bromo-2-hydroxy-3-naphthoic acid yields shades with good to excellent fastness properties suitable for these uses. ias.ac.in

| Shade | Light Fastness (1-8 Scale) | Chlorine Fastness (1-5 Scale) | Soda Boil Fastness (1-5 Scale) | Source |

|---|---|---|---|---|

| Scarlet | 6-7 | 5 | 3-4 | ias.ac.in |

| Bordeaux | 6 | 4-5 | 3-4 | ias.ac.in |

| Reddish Blue | 6 | 5 | 5 | ias.ac.in |

Intermediate in Agrochemical Development

Synthesis of Fungicides and Herbicides

There is no specific information available in the reviewed scientific literature or patents that documents the use of this compound as a direct precursor in the synthesis of commercial or developmental fungicides and herbicides. While some derivatives of naphthols, in general, are explored for agrochemical applications, the data points specifically to the 2-naphthol (B1666908) isomer or other related structures, not this compound. ontosight.ainih.gov For instance, research into novel pesticides has focused on derivatives of β-naphthol (2-naphthol). nih.gov

Derivatives for Pest Control and Agricultural Productivity

Similarly, there is a lack of specific research detailing the synthesis of derivatives from this compound for the explicit purpose of pest control or enhancing agricultural productivity. Patents for pest control agents based on naphthalene derivatives are often broad in their claims or focus on other isomeric structures. google.com

Specialty Chemicals Manufacturing

The primary documented role of this compound is as a chemical intermediate or a "building block" for organic synthesis. chemshuttle.com This classification suggests its use in the manufacture of more complex molecules and specialty chemicals, although the specific end-products are not detailed in the available literature.

One potential area of application is in materials science. Research on bromo-naphthol derivatives has shown their utility in creating materials with room-temperature phosphorescence (RTP) properties, which are of interest for applications in optoelectronics, anti-counterfeiting, and biological imaging. rsc.org While this research may not use the 6-bromo-1-hydroxy isomer exclusively, it points to a potential application for this class of compounds in advanced materials. Additionally, the reaction of related compounds like 6-bromo-1,2-naphthoquinone to form metal complexes indicates a pathway to other specialty chemicals. researchgate.net

Table 1: Documented Roles in Chemical Synthesis

| Role | Description | Source(s) |

| Chemical Intermediate | Serves as a foundational component or "building block" for creating more complex organic molecules. | chemshuttle.com |

| Synthesis Reagent | Available "for synthesis," indicating its use in laboratory and industrial chemical production. | ottokemi.com |

| Material Science | Bromo-naphthol derivatives are investigated for creating materials with room-temperature phosphorescence (RTP). | rsc.org |

Precursor in Natural Product Synthesis

No evidence was found to suggest that this compound is a recognized precursor or intermediate in the synthesis of any known natural products. Synthetic routes to naphthalene-derived natural products are complex, and the literature does not point to this specific bromo-naphthol isomer as a common starting material.

Computational and Theoretical Studies on 6 Bromo 1 Hydroxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. springerprofessional.deictp.it By calculating the electron density, DFT can accurately predict molecular geometries, electronic properties, and chemical reactivity. researchgate.net For 6-Bromo-1-hydroxynaphthalene, DFT calculations elucidate the influence of the bromine atom and the hydroxyl group on the naphthalene (B1677914) ring's electron distribution.

Key electronic properties derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. nih.govacs.org These descriptors provide a theoretical basis for predicting how this compound will interact with other reagents. redalyc.org

Table 1: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability to act as an electrophile. |

| Chemical Potential (μ) | μ = -χ | Represents the "escaping tendency" of electrons from a system. |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net For this compound, an MEP map would visualize the charge distribution, highlighting the electron-rich region around the hydroxyl oxygen (a site for electrophilic attack) and the electron-deficient region near the acidic hydrogen (a site for nucleophilic interaction). Local reactivity can be predicted using Fukui functions, which identify specific atomic sites within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.govacs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide critical insights into its intermolecular interactions in condensed phases, such as in a crystal lattice or in solution. nih.gov These interactions govern the compound's physical properties, including melting point, solubility, and crystal packing.

The primary intermolecular forces at play for this compound include:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, capable of forming strong interactions with acceptor atoms on neighboring molecules, such as the oxygen of another hydroxyl group or the bromine atom. researchgate.net

π-π Stacking: The planar naphthalene ring system allows for stacking interactions between molecules, contributing significantly to the stability of the crystal structure.

Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with nucleophilic sites on adjacent molecules.

MD simulations of a system of this compound molecules would model the trajectories of each atom based on a force field that describes these interactions. The output can be analyzed to determine radial distribution functions, which reveal the average distances between different types of atoms, confirming the presence and strength of hydrogen bonds and other interactions. frontiersin.org For instance, analysis of the O-H···O distance can quantify the extent of hydrogen bonding. Such simulations have been used to understand the crystal packing of related compounds like 6-bromo-2-naphthol (B32079), where O-H···N hydrogen bonds and C-H···π interactions define the structure. iucr.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net While no specific QSAR studies on this compound derivatives were found, the methodology provides a clear framework for how such an analysis would be performed to guide the design of new, more potent derivatives. nih.gov

A QSAR study involves the following steps:

Data Set Generation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., anti-tuberculosis activity) would be measured experimentally (e.g., as IC₅₀ or MIC values). nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters known as molecular descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and reducing the costs and time associated with drug discovery. nih.gov

Table 2: Hypothetical QSAR Model for this compound Derivatives

| Model Component | Description | Example |

|---|---|---|

| Dependent Variable | Measured biological activity. | Log(1/MIC) |

| Independent Variables | Calculated molecular descriptors. | Topological Polar Surface Area (TPSA), LogP, HOMO Energy. |

| Mathematical Equation | Correlates activity with descriptors. | Log(1/MIC) = c₀ + c₁(TPSA) + c₂(LogP) + c₃(EHOMO) |

| Interpretation | The sign and magnitude of the coefficients (c₁, c₂, c₃) indicate which properties are most influential for activity. | A positive coefficient for TPSA would suggest that increasing polarity enhances activity. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic transitions. researchgate.net For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.br Theoretical chemical shifts for this compound can be calculated and correlated with experimental values, aiding in the definitive assignment of signals in the spectrum. iosrjournals.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. iosrjournals.org The resulting theoretical IR spectrum for this compound would show characteristic peaks for O-H stretching, C-H stretching of the aromatic ring, and C-Br stretching, which can be matched to an experimental spectrum to confirm its functional groups and structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. acs.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). researchgate.net For this compound, this would provide insight into the π→π* transitions within the naphthalene system and how they are affected by the bromo and hydroxyl substituents.

Table 3: Correlation of Computational Methods with Spectroscopic Data

| Spectroscopic Technique | Computational Method | Predicted Properties | Purpose of Correlation |

|---|---|---|---|

| NMR | DFT with GIAO | Chemical Shifts (δ) | Structural verification and signal assignment. scielo.br |

| IR | DFT | Vibrational Frequencies (cm⁻¹) | Functional group identification and structural confirmation. iosrjournals.org |

| UV-Vis | TD-DFT | Absorption Maxima (λmax), Oscillator Strengths | Understanding electronic transitions and excited states. acs.org |

This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation and for understanding the fundamental electronic properties of this compound. researchgate.net

Mechanistic Studies in Biological and Medicinal Chemistry Contexts

Role as an Intermediate in Pharmaceutical Synthesis

6-Bromo-1-hydroxynaphthalene and its isomeric counterpart, 6-bromo-2-naphthol (B32079), are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals. ontosight.ai The bromine atom and hydroxyl group are reactive sites that allow for a variety of chemical modifications.

A significant application of a related bromo-naphthol derivative is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. pmarketresearch.com While the primary starting material for Nabumetone is often 6-bromo-2-methoxynaphthalene, this intermediate is itself prepared from 6-bromo-2-naphthol. google.comwipo.int The synthesis involves the methylation of the hydroxyl group of 6-bromo-2-naphthol, followed by a series of reactions to introduce the butanone side chain. google.com One patented process describes the alkylation of 6-bromo-2-naphthol with 3-butyn-2-ol, followed by methylation and hydrogenation to yield key intermediates for Nabumetone. google.comwipo.int This underscores the role of brominated naphthols as foundational building blocks in constructing established therapeutic agents.

The presence of the bromine atom is particularly useful for cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds in the creation of complex drug candidates.

Exploration of Biological Activity of this compound Derivatives

The core structure of this compound has been a launchpad for developing novel derivatives with a wide array of biological activities.

Derivatives of brominated naphthols and related naphthoquinones have demonstrated significant potential as anticancer agents. Research has shown that these compounds can exert cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. researchgate.netfarmaciajournal.com

Some novel benzochromene derivatives, which are structurally related to brominated naphthols, have exhibited potent antitumor activity. researchgate.net Studies on these compounds revealed that they can induce cell cycle arrest at the G2/M phase, leading to apoptosis. researchgate.net Notably, certain derivatives have been shown to inhibit topoisomerase I and II, as well as tyrosine kinase receptors like EGFR and VEGFR-2, suggesting a multi-targeted approach to cancer therapy that may be independent of the p53 tumor suppressor pathway. researchgate.net The p53 pathway is a critical regulator of cell cycle and apoptosis, and its mutation or inactivation is common in many cancers; therefore, p53-independent mechanisms are of high therapeutic interest.

Furthermore, studies on other brominated derivatives have highlighted their ability to induce oxidative stress in cancer cells, which can contribute to their anticancer effects. farmaciajournal.com For instance, certain brominated acetophenone (B1666503) derivatives showed significant pro-oxidant activity in Caco2 colorectal adenocarcinoma cells. farmaciajournal.com

The search for new antimicrobial agents is a global health priority. Analogues of brominated naphthols have been synthesized and evaluated for their activity against various bacterial and mycobacterial strains.

Novel azo-azoimine dyes synthesized from 6-bromo-2-naphthol were screened for their antibacterial properties against nine different bacterial species and showed significant activity. researchgate.net Similarly, other studies have synthesized derivatives of 5-bromo-6-methoxynaphthalene-2-carboxylic acid, which originates from brominated 2-naphthol (B1666908), and found them to possess in vitro antibacterial activity against pathogenic bacteria. researchgate.nettubitak.gov.tr The delocalization of electrons in the naphthalene (B1677914) ring system is believed to enhance the lipophilicity of these molecules, facilitating their passage through bacterial membranes. ijpsjournal.com

In the context of antimycobacterial activity, a series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides, derived from 1-hydroxynaphthalene and 2-hydroxynaphthalene, were tested against Mycobacterium tuberculosis and other mycobacterial species. mdpi.com Several of these compounds demonstrated activity comparable or superior to the frontline drug rifampicin, with low cytotoxicity to human cells. For example, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide was highly active against M. tuberculosis. mdpi.com These findings suggest that the hydroxynaphthalene scaffold is a promising template for developing new antimycobacterial agents.

Naphthoquinones, which can be synthesized from naphthol precursors, are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's. bpasjournals.comjst.go.jpresearchgate.net The neuroprotective effects of these compounds are often linked to their antioxidant properties, which help to counteract oxidative stress-induced neuronal damage, a key factor in the progression of these diseases. bpasjournals.comnih.gov

Studies have shown that certain naphthoquinone derivatives can protect neuronal cells from damage caused by neurotoxins. nih.gov For example, in in-vitro models of Parkinson's disease using neurotoxins like paraquat (B189505) and 6-hydroxydopamine, several 1,4-naphthoquinones were able to protect neuronal cells from cytotoxicity. nih.gov The mechanism is thought to involve the scavenging of free radicals and the reduction of reactive oxygen species. nih.gov

Research into derivatives of 1,4-naphthoquinone (B94277) has also shown that specific substitutions can influence their neuroprotective capabilities. For instance, 2-bromo-1,4-naphthoquinones have been identified as selective inhibitors of Aβ (amyloid-beta) aggregation, a hallmark of Alzheimer's disease. nih.gov This highlights the specific role that bromine substitution can play in directing the biological activity of the naphthoquinone scaffold towards neuroprotective outcomes.

A growing strategy in chemotherapy is the use of combination therapies to enhance efficacy and overcome drug resistance. Brominated naphthol derivatives have been explored for their potential to work synergistically with existing drugs.

One area of investigation is their role as sensitizing agents. For example, 6-bromo-2-naphthyl acetate (B1210297) has been shown to enhance the effectiveness of the antibiotic polymyxin (B74138) B against multidrug-resistant Acinetobacter baumannii. The mechanism is believed to involve the alteration of the bacterial membrane's permeability, making it more susceptible to the antibiotic.

In cancer therapy, the combination of certain naphthoquinone derivatives with standard chemotherapeutic drugs is also being explored. For instance, maleimide (B117702) derivatives, which can be synthesized through processes involving bromination, have been tested in combination with the anticancer drug etoposide (B1684455) on resistant breast cancer cell lines. researchgate.net While some combinations led to undesirable effects, the study points to the potential of using such derivatives to modulate multidrug resistance, warranting further investigation into synergistic pairings. researchgate.net Another study found that 2-bromo-1,4-naphthoquinone (BrQ) was significantly more efficient at generating hydrogen peroxide in the presence of ascorbic acid compared to menadione (B1676200) (Vitamin K3), suggesting its potential to enhance pro-oxidative cancer therapies like Apatone™. bjournal.org

Potential for Neuroprotective Activity of Related Naphthoquinones

Structure-Activity Relationships of Brominated Naphthols in Biological Systems

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a chemical scaffold. For brominated naphthols and their derivatives, SAR studies have provided key insights into how specific structural features influence their biological effects.

In anticancer studies, the position and nature of substituents on the naphthalene or an associated phenyl ring are critical. For benzochromene derivatives, the presence of a bromine atom or a methoxy (B1213986) group at specific positions was found to increase cytotoxic activity against cancer cell lines. researchgate.net In another series of anticancer compounds, the replacement of a bromine atom with an 8-hydroxyquinoline (B1678124) moiety was shown to increase cytotoxicity. mdpi.com SAR studies on naphthol AS-E derivatives, which inhibit CREB-mediated gene transcription, indicated that a small, electron-withdrawing group at the para-position of an appended phenyl ring was preferred for inhibitory activity. nih.gov This highlights that the bromine atom's electron-withdrawing properties can be a key determinant of biological function.

For antimicrobial activity, lipophilicity, which is influenced by the bromine atom, often plays a significant role. mdpi.com In a series of antimycobacterial N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides, lipophilicity was identified as a key physicochemical parameter driving activity. mdpi.com Similarly, in a study of naphthol derivatives as acetylcholinesterase and carbonic anhydrase inhibitors, bromination of the naphthol ring was a key synthetic step, and the resulting brominated compounds were evaluated for their biological activity, indicating the importance of the halogen in modulating enzyme inhibition. researchgate.net The presence of a halogen atom on a benzene (B151609) ring attached to a 1,2,3-triazole hybrid of naphthoquinone also notably increased cytotoxic potency. preprints.org

These studies collectively demonstrate that the bromine atom on the naphthol ring is not merely a synthetic handle but an integral part of the pharmacophore, significantly influencing the compound's interaction with biological targets.

Interactive Data Table: Biological Activities of this compound Derivatives and Analogues

| Compound Class/Derivative | Biological Activity | Key Research Finding | Reference |

|---|---|---|---|

| Benzochromenes | Anticancer | Induce G2/M cell cycle arrest and inhibit topoisomerases and tyrosine kinases. | researchgate.net |

| Brominated Acetophenones | Anticancer | Exhibit pro-oxidant activity in colorectal adenocarcinoma cells. | farmaciajournal.com |

| Azo-azoimine dyes from 6-bromo-2-naphthol | Antibacterial | Showed significant activity against various bacterial species. | researchgate.net |

| N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides | Antimycobacterial | Activity against M. tuberculosis comparable to rifampicin. | mdpi.com |

| 2-Bromo-1,4-naphthoquinones | Neuroprotective | Act as selective inhibitors of amyloid-beta (Aβ) aggregation. | nih.gov |

| 6-Bromo-2-naphthyl acetate | Synergistic Antibacterial | Enhances the efficacy of polymyxin B against resistant bacteria. |

Bioavailability and Pharmacokinetic Considerations of Naphthol Derivatives

The therapeutic potential of any bioactive compound is intrinsically linked to its journey through the body, a field encompassed by pharmacokinetics. This section explores the bioavailability and pharmacokinetic properties of naphthol derivatives, with a particular focus on the factors that govern their absorption, distribution, metabolism, and excretion (ADME). While specific in-vivo pharmacokinetic data for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining related naphthol derivatives and the computational models used to predict their behavior.

A critical determinant of a drug's bioavailability is its ability to cross biological membranes, a property largely influenced by its lipophilicity. mdpi.com Research on a series of halogenated 1-hydroxynaphthalene-2-carboxanilides has highlighted the significant role of lipophilicity in their potential bioavailability. mdpi.comsciforum.net Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs a compound's solubility, membrane transport, and binding to plasma proteins. mdpi.com For these naphthol derivatives, lipophilicity has been shown to be a key factor in modeling their biological response and ADMET (absorption, distribution, metabolism, excretion, and toxicity) processes. mdpi.com

In silico ADME prediction tools, such as SwissADME, are invaluable in the early stages of drug discovery for forecasting the pharmacokinetic profiles of new chemical entities. ijpsjournal.commdpi.comfrontiersin.org These computational models evaluate a range of molecular descriptors to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. mdpi.comfrontiersin.org For instance, in silico analyses of various naphthalene derivatives predict their potential for high gastrointestinal absorption. mdpi.com

The metabolism of naphthalene and its derivatives has been a subject of study, providing insights into their biotransformation pathways. Early studies on naphthalene metabolism in rabbits revealed the formation of l-α-naphthylmercapturic acid, indicating a detoxification pathway involving conjugation with cysteine. scispace.com This highlights the role of enzymatic processes in the elimination of naphthol compounds. Phenolic compounds, including naphthols, are known to undergo extensive metabolism, primarily through glucuronidation and sulfation, which can significantly impact their bioavailability. nih.gov These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

The route of administration also plays a crucial role in the bioavailability of naphthol derivatives. For example, studies on 1-naphthol, a closely related compound, have shown high percutaneous absorption in humans when applied under occlusion, with the majority of the absorbed dose being rapidly excreted in the urine. europa.eu This suggests that dermal exposure can be a significant route of entry for such compounds.

The following interactive data tables summarize key pharmacokinetic parameters and predictions for various naphthol derivatives, offering a comparative view of their potential bioavailability and disposition.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Naphthol Derivatives

This table showcases in silico predictions for various naphthol derivatives, providing insights into their likely oral bioavailability and drug-like characteristics. The data is generated using computational models that are foundational in modern drug discovery.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Predicted GI Absorption | Bioavailability Score |

| 6-Bromo-2-hydroxy-1-naphthaldehyde | C₁₁H₇BrO₂ | 251.08 | 3.5 | High | 0.55 |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | C₁₅H₉Cl₂NO | 290.15 | - | High | 0.55 |

| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one | C₁₅H₉ClN₂O₃ | 300.70 | - | High | 0.55 |

Data sourced from in silico predictions. frontiersin.orgnih.gov

Table 2: Experimental Lipophilicity of Halogenated 1-Hydroxynaphthalene-2-Carboxanilides

Lipophilicity is a key experimental parameter that influences a compound's pharmacokinetic profile. This table presents the experimentally determined lipophilicity values for a series of halogenated 1-hydroxynaphthalene derivatives, which are structurally related to this compound. These values are crucial for understanding their potential for absorption and distribution in the body. mdpi.com

| Compound | Lipophilicity (log k) | Distribution Coefficient (log D at pH 6.5) | Distribution Coefficient (log D at pH 7.4) |

| 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide | 0.85 | 0.78 | 0.45 |

| N-(4-Bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 0.79 | 0.71 | 0.39 |

| 1-Hydroxy-N-phenylnaphthalene-2-carboxamide | 0.42 | 0.38 | 0.11 |

Data adapted from a study on the hydro-lipophilic properties of halogenated 1-hydroxynaphthalene-2-carboxanilides. mdpi.com

Environmental and Toxicological Research Perspectives Excluding Explicit Dosage/administration

Environmental Fate and Degradation Pathways of Halogenated Naphthalenes

The environmental persistence and degradation of halogenated naphthalenes, such as 6-bromo-1-hydroxynaphthalene, are governed by their chemical structure and environmental conditions. Like most halogenated organic compounds, brominated naphthalenes are generally characterized by limited biodegradability, persistence, and a tendency to accumulate in the environment. nih.gov The presence of the bromine atom increases the molecule's resistance to breakdown compared to unsubstituted naphthalene (B1677914). ontosight.ai

However, microbial degradation can and does occur. The bacterial degradation of naphthalene is a well-studied process that serves as a model for its halogenated derivatives. nih.govfrontiersin.org Aerobic degradation is typically initiated by a multi-component enzyme called naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into one of the aromatic rings. frontiersin.org This enzymatic attack forms a cis-dihydrodiol. nih.govfrontiersin.org For instance, bacteria degrading naphthalene produce cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, which is then converted to 1,2-dihydroxynaphthalene. nih.gov Subsequent enzymatic steps lead to ring cleavage and the formation of intermediates like salicylate, which are then funneled into the central carbon pathway. nih.govmdpi.com

Research dating back to the 1950s demonstrated that this pathway is adaptable to brominated naphthalenes. Studies on naphthalene-utilizing soil bacteria showed they were capable of metabolizing 1-bromonaphthalene. microbiologyresearch.org Investigators isolated 3-bromosalicylic acid from cultures fed 1-bromonaphthalene, indicating that the degradation follows a similar pathway to naphthalene, but yields halogenated intermediates. microbiologyresearch.org This suggests that this compound could be similarly metabolized, likely forming brominated derivatives of subsequent intermediates.

While biodegradation is possible, it is not always a rapid process. Many brominated compounds are known to be persistent, and their degradation can be slow. ontosight.ainih.gov The persistence of brominated organic pollutants often increases with the degree of halogenation in air and sediments. nih.gov

Beyond microbial action, abiotic processes like photodegradation can be a significant removal pathway. nih.govinchem.org The carbon-bromine bond is susceptible to photolysis, and exposure to ultraviolet (UV) light can lead to the degradation of brominated aromatic compounds. nih.govnih.gov This process is particularly relevant in surface waters and soils. nih.gov

Table 1: Comparison of Degradation Pathways for Naphthalene and Brominated Naphthalenes

| Pathway | Description | Key Enzymes/Processes | Intermediates/Products | Relevance to Brominated Naphthalenes |

|---|---|---|---|---|

| Aerobic Bacterial Degradation | Oxidation and cleavage of the aromatic rings by bacteria, using the compound as a carbon source. frontiersin.org | Naphthalene Dioxygenase, Dehydrogenase, Ring-cleavage Dioxygenase. frontiersin.org | cis-dihydrodiols, dihydroxynaphthalene, salicylate, catechol. nih.gov | Pathway is conserved; leads to the formation of brominated intermediates like bromosalicylic acid. microbiologyresearch.org |

| Fungal Metabolism | Oxidation by fungi, often as a detoxification mechanism rather than for carbon utilization. | Cytochrome P-450 monooxygenases. | Naphthols, naphthoquinones, trans-dihydrodiols. nih.gov | Likely to produce hydroxylated and quinone-type brominated transformation products. |

| Photodegradation | Degradation initiated by the absorption of light energy, particularly UV radiation. nih.gov | Photolysis. | Debrominated naphthalenes, further degradation products. nih.gov | Considered a significant environmental degradation pathway, especially in surface water and soil, due to the photoreactivity of the C-Br bond. nih.gov |

| Anaerobic Degradation | Degradation in the absence of oxygen, often a much slower process for aromatic hydrocarbons. | Reductive dehalogenation. | Less-brominated naphthalenes. nih.gov | Debromination under anaerobic conditions is a known pathway for many brominated flame retardants. nih.gov |

Potential for Formation of Transformation Products

During their residence in the environment, parent compounds like this compound can be transformed into a variety of new chemicals, known as transformation products. These products can arise from both biotic and abiotic degradation processes.

Microbial degradation, as discussed, leads to hydroxylated and ring-cleaved intermediates that retain the bromine atom, such as brominated salicylic (B10762653) acids. microbiologyresearch.org Fungal metabolism of naphthalene is known to produce naphthols and naphthoquinones, suggesting that fungi could transform this compound into brominated naphthoquinones or other oxidized derivatives. nih.gov

Photodegradation is a major source of transformation products. Studies on new brominated flame retardants (NBFRs) show that photolysis is an efficient removal method, with the primary reaction being the nucleophilic reaction of the bromine atom on the benzene (B151609) ring, leading to debromination. nih.gov This implies that one potential transformation product of this compound could be 1-hydroxynaphthalene (1-naphthol). However, photodegradation can also lead to other structural changes. The degradation of some polymeric brominated flame retardants under UV exposure has been shown to produce smaller brominated molecular species. acs.org

More hazardous transformation products can be formed under certain conditions. The pyrolysis and combustion of materials containing brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and even some brominated naphthalenes, can lead to the formation of highly toxic polybrominated dibenzofurans (PBDFs) and polybrominated dibenzodioxins (PBDDs). inchem.org While this compound is not a flame retardant itself, its presence in waste streams that undergo incineration could contribute to the formation of such toxic byproducts.

It is a critical consideration in environmental science that transformation products may be more mobile, persistent, or toxic than the original compound. uc.pt For example, the debromination of some highly brominated flame retardants can increase their toxicity. nih.gov

Broader Implications of Brominated Organic Compounds in the Environment

Brominated organic compounds represent a class of chemicals with significant environmental implications. Many synthetic brominated compounds, particularly those used as flame retardants like PBDEs and hexabromocyclododecane (HBCD), are now recognized as persistent organic pollutants (POPs). researchgate.net These substances share a number of problematic characteristics:

Persistence: They are resistant to environmental degradation, allowing them to remain in ecosystems for long periods. ontosight.ainih.gov

Bioaccumulation: Due to their lipophilic (fat-loving) nature, they accumulate in the fatty tissues of living organisms. researchgate.net Concentrations can increase at successively higher levels of the food chain, a process known as biomagnification. nih.gov

Toxicity: Many brominated compounds have been associated with adverse health effects, including endocrine disruption and neurodevelopmental toxicity. wur.nl

Long-Range Transport: They can travel long distances from their source via atmospheric and oceanic currents, leading to their detection in remote environments like the Arctic. nih.gov

The widespread use of brominated flame retardants in consumer products such as plastics, textiles, and electronics has resulted in their ubiquitous presence in the environment, including in sediments, wildlife, and humans. ontosight.airesearchgate.net Although the production of some of the most problematic BFRs has been restricted under international agreements like the Stockholm Convention, they continue to be released from products still in use and in waste. nih.gov Furthermore, they have been replaced by a new generation of "novel" brominated flame retardants, whose environmental fate and long-term effects are often not well understood. nih.govnih.gov

The case of polybrominated naphthalenes (PBNs) highlights these concerns. Although not produced commercially on a large scale for many uses, they have been identified as byproducts in commercial flame retardant mixtures. marinebiodiversity.org A major incident in Michigan in 1973, where a PBB flame retardant mixture contaminated with brominated naphthalenes was accidentally fed to livestock, demonstrated their potential for acute toxicity. marinebiodiversity.org This event underscored that even trace amounts of certain brominated byproducts can have severe consequences.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the hydroxyl group position in 6-Bromo-1-hydroxynaphthalene?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for determining substituent positions. For hydroxyl groups, IR spectroscopy can identify O–H stretching vibrations (~3200–3600 cm). Comparative analysis with known derivatives (e.g., 6,7-dihydroxynaphthalene analogs) helps validate assignments . Mass spectrometry (HRMS) confirms molecular weight and bromine isotopic patterns .

Q. How can researchers optimize the synthesis of this compound from naphthalene precursors?

- Methodological Answer: Electrophilic aromatic bromination at the 6-position can be directed using hydroxyl as a directing group. Controlled reaction conditions (e.g., low temperature, FeBr catalyst) minimize polybromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield. Monitor intermediates using TLC and validate purity via HPLC (>95%) .

Q. What are the primary challenges in characterizing this compound’s solubility for in vitro studies?

- Methodological Answer: Limited solubility in aqueous media requires co-solvents like DMSO or ethanol. Conduct solubility assays using UV-Vis spectroscopy to determine saturation points. Adjust pH (e.g., via NaOH) to deprotonate the hydroxyl group, enhancing solubility in polar solvents .

Advanced Research Questions

Q. How should researchers design in vivo toxicological studies to assess this compound’s systemic effects?

- Methodological Answer: Follow OECD guidelines for systemic toxicity:

- Exposure Routes: Inhalation (aerosolized), oral (gavage), and dermal (occlusive patches) .

- Endpoints: Monitor hepatic/renal biomarkers (ALT, creatinine), hematological parameters, and histopathology .

- Risk of Bias Mitigation: Use randomized dose allocation and blinded outcome assessment (refer to Table C-7 in ) .

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

- Methodological Answer: Perform comparative metabolomics using LC-MS/MS to identify species-specific metabolites (human vs. rodent liver microsomes). Validate findings with isotopic labeling (e.g., C-glucose tracing) to track metabolic flux. Address contradictions via meta-analysis of existing studies, prioritizing high-quality datasets (low risk of bias per ) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic effects of the hydroxyl and bromine groups. Simulate reaction barriers for Suzuki-Miyaura couplings to optimize catalyst choice (e.g., Pd(PPh)) and solvent systems .

Data Analysis & Reporting

Q. What frameworks are used to assess data gaps in this compound’s environmental toxicity?

- Methodological Answer: Apply ATSDR’s substance-specific data needs framework ():

- Prioritize missing endpoints (e.g., chronic ecotoxicity in aquatic organisms).

- Use QSAR models to predict bioaccumulation potential, validated by experimental log measurements .

Q. How can researchers ensure reproducibility in fluorescence-based assays using this compound derivatives?

- Methodological Answer: Standardize fluorophore conjugation protocols (e.g., 6-Bromoacetyl-2-dimethylaminonaphthalene derivatives). Control for photobleaching by calibrating excitation wavelengths and using quenchers like sodium azide. Report detailed instrument settings (e.g., slit widths, integration times) .

Ethical & Data Management

Q. How should researchers balance open data sharing with privacy in studies involving this compound’s health effects?

- Methodological Answer: Anonymize datasets by removing identifiable metadata. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories (e.g., Zenodo). Obtain explicit consent for data reuse during ethics review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.